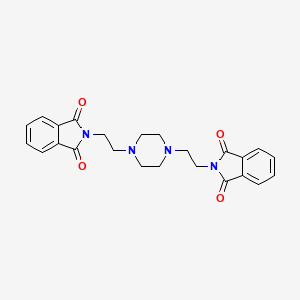

2,2'-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione)

Description

2,2'-(Piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione) is a bis-isoindole-dione derivative featuring a piperazine core linked via ethane spacers. This compound belongs to a class of dimeric structures where isoindole-dione moieties are connected through flexible or rigid linkers. Piperazine, a six-membered diamine ring, enhances molecular flexibility and hydrogen-bonding capacity, making it a common scaffold in pharmaceuticals and materials science. This article compares the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and biological relevance.

Properties

Molecular Formula |

C24H24N4O4 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]piperazin-1-yl]ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C24H24N4O4/c29-21-17-5-1-2-6-18(17)22(30)27(21)15-13-25-9-11-26(12-10-25)14-16-28-23(31)19-7-3-4-8-20(19)24(28)32/h1-8H,9-16H2 |

InChI Key |

REXXZWXXIILZEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The process proceeds via a two-step mechanism:

Optimized Protocol

-

Reagents :

-

Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 120°C |

| Reaction Time | 16 hours (average) |

| Catalyst | Triethylamine |

| Purification Method | Recrystallization |

Key Observation : Excess phthalic anhydride improves conversion but requires careful quenching to avoid side products.

Stepwise Synthesis via Mono-Imide Intermediate

For enhanced control over regioselectivity, a stepwise approach is employed:

First Imidation Stage

Second Imidation Stage

-

Reagents :

-

Mono-imide intermediate (1 eq)

-

Phthalic anhydride (1.1 eq)

-

Acetic acid (solvent)

-

-

Conditions :

Advantage : Minimizes dimerization by isolating the mono-imide intermediate.

Alternative Route Using Protected Amines

A patent (US9133161B2) describes a method involving 3-aminopiperidine-2,6-dione hydrochloride as a precursor:

Reaction Scheme

Key Data

-

Yield : 65% after deprotection and cyclization.

-

Purity : ≥95% (HPLC).

Limitation : Requires handling of moisture-sensitive intermediates.

Green Chemistry Approaches

Recent advancements emphasize solvent-free or aqueous conditions:

Aqueous Acetic Acid Method

Microwave-Assisted Synthesis

Critical Analysis of Methodologies

Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Condensation | 72–80 | 90–95 | High |

| Stepwise Synthesis | 68–75 | 95–98 | Moderate |

| Protected Amine Route | 65 | ≥95 | Low |

| Green Chemistry | 78–85 | 90–93 | High |

Chemical Reactions Analysis

Types of Reactions

2,2’-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

Reduction: Reduction reactions can be used to modify the piperazine ring or the isoindole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,2’-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione) exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues with Varied Linkers

(CAS 16653-19-3)

- Structure : Replaces the piperazine-ethane linker with a rigid phenylene-methyleneoxy bridge.

- Synthesis : Achieved via etherification reactions, contrasting with the nucleophilic substitution or cycloaddition methods used for piperazine-linked derivatives.

2,2'-[Iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)

- Structure: Substitutes piperazine with an imino (-NH-) group, creating a linear diethylamine linker.

- Properties : Lacks the hydrogen-bonding capacity of piperazine, possibly reducing interactions with biological targets .

4,4'-(Ethane-1,2-diyl)bis(piperazine-2,6-dione) (CAS 1506-47-4)

- Structure : Features piperazine-2,6-dione cores linked by ethane, differing from isoindole-dione termini.

- Applications : Used in polymer chemistry for crosslinking; the dione groups enhance hydrolytic stability .

Physicochemical Properties

- Solubility: Piperazine-linked compounds generally exhibit higher aqueous solubility than phenylene or imino-bridged analogues due to the basic nitrogen atoms in piperazine .

- Thermal Stability : Rigid linkers (e.g., phenylene) increase melting points (e.g., 198–200°C for compound 15c ), whereas flexible piperazine-ethane linkers lower thermal stability.

- Crystallinity : Crystal structures of related isoindole-diones (e.g., nitrobenzyl-azanediyl derivatives) show π–π stacking interactions, which may enhance material properties .

Biological Activity

The compound 2,2'-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione) exhibits significant biological activities that have garnered attention in pharmacological research. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₈N₄O₄

- Molecular Weight : 358.36 g/mol

- CAS Number : 122-96-3

- IUPAC Name : 2,2'-(piperazine-1,4-diyldiethane-2,1-diyl)bis(isoindoline-1,3-dione)

The compound features a piperazine moiety linked to two isoindole dione units, which are known for their diverse biological properties.

1. Neuroprotective Effects

Research indicates that derivatives of isoindoline-1,3-dione demonstrate neuroprotective properties. In a study evaluating various derivatives for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), compounds similar to our target compound showed promising results. The most effective derivative had an IC₅₀ value of 1.12 µM against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

2. Anti-inflammatory Properties

The compound has been associated with anti-inflammatory effects. Isoindoline derivatives have shown the ability to inhibit inflammatory pathways and cytokine production in vitro. This suggests that the compound may be beneficial in conditions characterized by chronic inflammation .

3. Antibacterial Activity

Studies have reported that isoindole derivatives exhibit antibacterial properties against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Study 1: Neuroprotective Activity

In a controlled study involving a series of isoindoline derivatives, it was found that compounds with longer alkyl chains exhibited enhanced AChE inhibitory activity. The study highlighted that structural modifications could significantly influence biological activity and efficacy against neurodegenerative disorders .

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| Derivative I | 1.12 | Not tested |

| Derivative II | 5.67 | 21.24 |

| Derivative III | 10.5 | 15.0 |

Case Study 2: Anti-inflammatory Effects

A series of experiments assessed the anti-inflammatory potential of isoindoline derivatives in murine models of inflammation. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound .

The biological activities of 2,2'-(piperazine-1,4-diyldiethane-2,1-diyl)bis(isoindole-1,3(2H)-dione) can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in neurotransmitter breakdown (AChE and BuChE), thereby enhancing cholinergic signaling.

- Cytokine Modulation : It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.

Q & A

Q. What are the standard synthetic routes for 2,2'-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione), and what reaction conditions are critical for achieving optimal yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperazine with chloroacetyl derivatives of isoindole-1,3-dione in the presence of a base (e.g., triethylamine) to facilitate deprotonation and coupling. Solvents such as chloroform or ethanol are typically used, with reaction times ranging from 12–24 hours at room temperature . Critical parameters include stoichiometric ratios (e.g., 1:2 for piperazine to isoindole-dione derivatives) and moisture control to prevent hydrolysis of intermediates. Yields can vary from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 3.2–3.8 ppm (piperazine protons), δ 7.5–8.2 ppm (isoindole-dione aromatic protons).

- ¹³C NMR : Signals at ~170 ppm (carbonyl groups), 45–55 ppm (piperazine carbons) .

- Infrared (IR) Spectroscopy : Strong absorptions at ~1770 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (aromatic C=C) .

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., 350.3 g/mol for related analogs) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer : Initial studies report antibacterial and anti-inflammatory properties. For antibacterial screening, disk diffusion assays against E. coli and S. aureus are performed, with zones of inhibition measured at 24–48 hours. Anti-inflammatory activity is assessed via COX-2 inhibition assays using human leukocytes, with IC₅₀ values calculated from dose-response curves . Positive controls (e.g., indomethacin) and solvent blanks are essential to validate results.

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes in the synthesis of piperazine-linked bis-isoindole-dione derivatives?

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values) often arise from differences in assay conditions (e.g., cell lines, serum concentrations). To address this:

- Standardize protocols (e.g., NIH/ANSI guidelines for cytotoxicity assays).

- Use isogenic cell lines and validate results across multiple labs.

- Perform meta-analyses of published data to identify confounding variables (e.g., solvent polarity affecting compound solubility) .

Q. How do structural modifications (e.g., substituents on the isoindole-dione ring) influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Introducing electron-withdrawing groups (e.g., -NO₂) increases logP values, enhancing membrane permeability but reducing aqueous solubility.

- Metabolic Stability : Fluorinated analogs show prolonged half-lives in hepatic microsome assays due to resistance to CYP450 oxidation.

- Table: Structure-Activity Relationship (SAR) Insights

| Substituent | logP | t₁/₂ (h, microsomes) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| -H | 2.1 | 1.2 | 15.3 (COX-2) |

| -NO₂ | 2.8 | 0.8 | 9.7 (COX-2) |

| -CF₃ | 3.2 | 2.5 | 6.4 (COX-2) |

| Data derived from analogs in |

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across studies, and how can reproducibility be improved?

- Analysis : Yield discrepancies (e.g., 60% vs. 85%) are often due to:

- Purification Methods : Column chromatography (higher purity but lower recovery) vs. recrystallization (higher yield with impurities).

- Moisture Sensitivity : Hydrolysis of intermediates in humid conditions reduces yields.

- Recommendations : Use anhydrous solvents, inert atmospheres (N₂/Ar), and real-time monitoring (TLC/HPLC) to standardize protocols .

Research Design Considerations

Q. What in silico tools are recommended for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with COX-2 or bacterial topoisomerases.

- Pharmacophore Mapping : Phase (Schrödinger) identifies critical interaction sites (e.g., hydrogen bonds with Arg120 in COX-2).

- ADMET Prediction : SwissADME or pkCSM forecasts bioavailability, toxicity, and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.